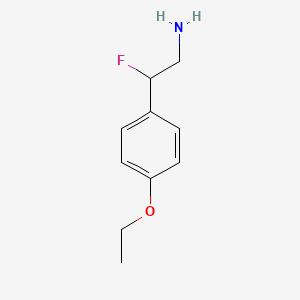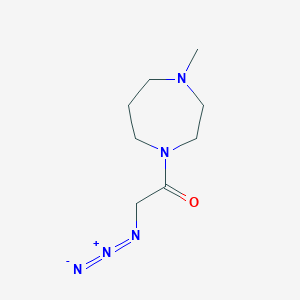
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
説明
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one, also known as 2-azido-1-methyl-1,4-diazepan-1-one, is an azide compound that has been used in various scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in enzymatic reactions. It is also used to study the structure and function of proteins, as well as to study the mechanism of action of drugs.
科学的研究の応用
Synthesis and Antimicrobial/Anticancer Activities
One notable application of compounds structurally related to 2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one involves their synthesis and evaluation for antimicrobial and anticancer activities. A study highlighted the synthesis of a series of compounds including 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones. These compounds were evaluated for their antimicrobial and anticancer properties, showing significant activity in vitro. The study emphasized the importance of structural features in enhancing biological activity, with specific compounds demonstrating potent antimicrobial and anticancer effects, highlighting the potential for developing new therapeutic agents based on this chemical framework (Verma et al., 2015).
Structural and Chemical Transformations
Another research avenue involves exploring the structural and chemical transformations of compounds with a 1,4-diazepane framework, which is related to the core structure of this compound. Investigations into the photooxidation mechanisms of aromatic azides have led to insights into the formation and decay of nitroso oxides, revealing complex interplays between conformational dynamics and reactivity. These studies not only broaden our understanding of the underlying chemistry but also open up possibilities for synthesizing novel compounds with potential applications in various fields, including materials science and pharmacology (Chainikova et al., 2017).
Synthesis of Diazepine Derivatives
Furthermore, research into the synthesis of diazepine derivatives through methodologies such as intramolecular cycloaddition of aromatic azides demonstrates the versatility of these chemical frameworks in generating structurally diverse compounds. These synthetic approaches not only expand the chemical space of diazepines but also enable the exploration of their biological and pharmacological properties, offering potential pathways for drug discovery and development (Kanishcheva et al., 2013).
Multicomponent Synthesis Approaches
Innovative synthetic strategies, such as the use of Ugi multicomponent reactions followed by intramolecular nucleophilic substitutions, have been applied to construct 1,4-diazepane skeletons. These methods provide efficient and convergent routes to synthesize complex molecules, showcasing the potential for rapid generation of molecular diversity. Such synthetic methodologies not only enrich the toolkit of organic chemists but also facilitate the discovery of new molecules with unique properties and applications (Banfi et al., 2007).
特性
IUPAC Name |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-12-3-2-4-13(6-5-12)8(14)7-10-11-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHBESGJJOHJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)
![1-({[(4-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475105.png)
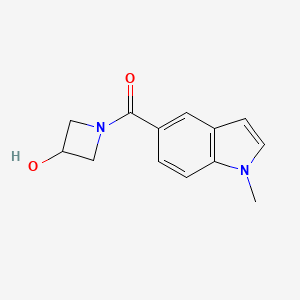
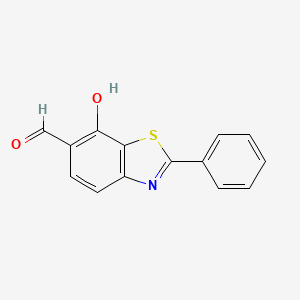

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone](/img/structure/B1475111.png)

![Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1475114.png)
![tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475116.png)
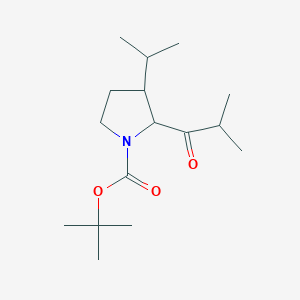
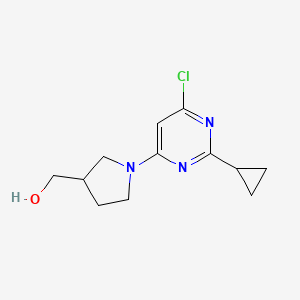
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
